(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-(4-hydroxyphenyl)ethylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of a catalyst, such as sulfuric acid, at controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Nitrated or halogenated aromatic derivatives
Scientific Research Applications
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene substituents, which exhibit various biological activities.
Uniqueness
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. Its dual aromatic substituents and thiazolidinone core make it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-24-16-8-5-14(17(12-16)25-2)11-18-19(23)21(20(26)27-18)10-9-13-3-6-15(22)7-4-13/h3-8,11-12,22H,9-10H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTYBUTWKMOKDC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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